(4-Benzyloxyaminobutyl)carbamic acid benzyl ester

Description

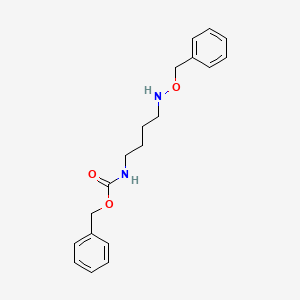

(4-Benzyloxyaminobutyl)carbamic acid benzyl ester, also known as benzyl N-(4-oxobutyl)carbamate (CAS 53229-60-0), is a carbamate derivative featuring a benzyl ester group and a 4-oxobutyl chain. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The compound contains two key functional groups:

This structure makes it a versatile intermediate in pharmaceuticals, particularly for prodrug design or enzyme inhibition .

Properties

IUPAC Name |

benzyl N-[4-(phenylmethoxyamino)butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-19(23-15-17-9-3-1-4-10-17)20-13-7-8-14-21-24-16-18-11-5-2-6-12-18/h1-6,9-12,21H,7-8,13-16H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWVKXOZPCBNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCNOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyloxyaminobutyl)carbamic acid benzyl ester typically involves the reaction of 4-aminobutanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with benzyl alcohol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyloxyaminobutyl)carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carbamate moiety can be reduced to yield the corresponding amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Primary amines.

Substitution: Various carbamate and ester derivatives.

Scientific Research Applications

(4-Benzyloxyaminobutyl)carbamic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a prodrug.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzyloxyaminobutyl)carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Pharmacological Potential

Stability and Reactivity

Comparative Bioavailability

- Lipophilicity calculations (LogP) indicate the target compound (LogP ~2.1) strikes a balance between solubility and membrane permeability, outperforming hydrophilic derivatives (e.g., CAS 62702-46-9, LogP ~1.5) and overly lipophilic analogs (e.g., CAS 67293-24-7, LogP ~3.8) .

Biological Activity

(4-Benzyloxyaminobutyl)carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 288.35 g/mol

- CAS Number : 145881-74-9

The compound features a carbamate functional group, which is known for its diverse biological activities, including enzyme inhibition and modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The carbamate moiety can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which may enhance neurotransmission.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Neurotransmission Modulation | May enhance cholinergic signaling by inhibiting acetylcholinesterase activity. |

Case Studies and Research Findings

-

Antimicrobial Studies

- A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent .

- Anticancer Potential

- Neuropharmacological Effects

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.

- Structural Modifications : Exploring analogs with altered substituents may enhance potency or selectivity for specific biological targets.

- Clinical Trials : If preclinical studies continue to show promise, advancing to clinical trials will be essential for evaluating therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.